N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide
Description
This compound features a pyrido[2,3-D]pyrimidin-2-ylsulfanyl core substituted with hydroxy and dimethyl groups at positions 4, 5, and 7, respectively. The acetamide moiety is linked to a 4-(dimethylamino)phenyl group, conferring unique electronic and steric properties. Its molecular formula is inferred as C₂₁H₂₃N₅O₃S, with a molecular weight of 433.5 g/mol (calculated).
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-11-9-12(2)20-17-16(11)18(26)23-19(22-17)27-10-15(25)21-13-5-7-14(8-6-13)24(3)4/h5-9H,10H2,1-4H3,(H,21,25)(H,20,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLYUSMNJKTCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrido[2,3-D]pyrimidine Core: This step often starts with the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrido[2,3-D]pyrimidine ring system.
Introduction of the Hydroxy and Dimethyl Groups: Functionalization of the pyrido[2,3-D]pyrimidine core with hydroxy and dimethyl groups can be achieved through selective alkylation and hydroxylation reactions.
Attachment of the Phenyl Ring: The phenyl ring with a dimethylamino substituent is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dimethylamino groups, leading to the formation of quinones and N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrido[2,3-D]pyrimidine ring, resulting in amines or dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux in organic solvents or microwave-assisted synthesis.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical, chemical, and biological properties.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl Acetamide Derivatives
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structure: Differs in the pyrimidine substituents (4,6-diamino vs. 4-hydroxy-5,7-dimethylpyrido-pyrimidine) and the aryl group (4-chlorophenyl vs. 4-dimethylaminophenyl).
- Activity : Demonstrated moderate antimicrobial activity in preliminary assays, attributed to the electron-withdrawing chloro group enhancing membrane penetration .
- Crystallography: Exhibits a planar pyrimidine ring, with hydrogen bonding between amino groups and sulfanyl sulfur, enhancing stability .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
Pyrimidine/Pyrido-Pyrimidine Derivatives
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6)
- Structure : Contains a pyridine-sulfamoyl group and a dioxoisoindoline substituent. Molecular formula: C₂₄H₂₃N₅O₅S (MW: 493.53 g/mol) .
- Physicochemical Properties : Higher lipophilicity (logP ≈ 3.2) compared to the target compound (estimated logP ≈ 2.1), due to the bulky dioxoisoindoline group .
- Synthesis Yield : 76%, suggesting efficient coupling of sulfamoyl and dioxoisoindoline groups .
N-[4-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
Substituent Effects on Activity
Key Observations :
- Electron-Donating Groups (e.g., dimethylamino in the target compound) enhance solubility but may reduce membrane permeability compared to halogenated analogs .
- Sulfamoyl vs. Sulfanyl Linkages : Sulfamoyl groups (as in CF6 and compounds) favor enzyme inhibition via hydrogen bonding, while sulfanyl bridges (target compound) may improve metabolic stability .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s hydroxy group is expected to show a broad peak near 3400 cm⁻¹, similar to the NH/NH₂ stretches observed in (3391–3212 cm⁻¹) .
- 1H-NMR: Aromatic protons in the dimethylaminophenyl group would resonate at δ 6.4–7.8 ppm, comparable to analogs in .
- Crystal Packing : Pyrido-pyrimidine derivatives (e.g., ) exhibit π-π stacking between aromatic rings, whereas halogenated analogs show halogen bonding, influencing solubility .
Biological Activity
N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide (CAS Number: 632289-19-1) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₁N₅O₂S
- Molecular Weight : 383.5 g/mol
- Structure : The compound features a dimethylamino group attached to a phenyl ring and a pyrido[2,3-D]pyrimidine moiety linked via a sulfanyl group.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer effects. The following sections detail its mechanisms and findings from various studies.
Anticancer Properties
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its activity against different cancer types:
| Cell Line | IC50 (µM) | Effects Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 1 - 2 | Inhibition of colony formation and growth |
| Panc-1 (Pancreatic) | 2 | Reduced spheroid viability; inhibition of colony growth |
| A549 (Lung) | Not specified | Further studies needed for detailed effects |
The mechanisms underlying the anticancer activity of this compound appear to involve several pathways:
- HDAC Inhibition : It has been suggested that compounds with similar structures exhibit high histone deacetylase (HDAC) inhibitory capacity, leading to altered gene expression and apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest at specific phases, contributing to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Evidence suggests that this compound triggers apoptotic pathways, enhancing cell death in malignant cells.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on MDA-MB-231 Cells :
- Panc-1 Spheroids :
- Comparative Analysis with Other Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
